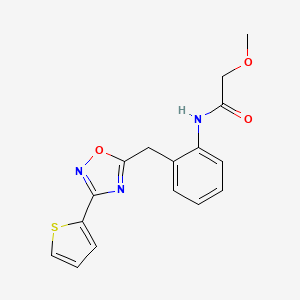

![molecular formula C14H12FN5OS2 B2785172 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 886926-96-1](/img/structure/B2785172.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a thiophene, a triazole, a sulfanyl, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The thiophene and triazole rings, for example, could be formed through cyclization reactions . The amine and acetamide groups could be introduced through substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazole rings will contribute to the rigidity of the molecule, while the amine, sulfanyl, and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the thiophene ring could undergo electrophilic aromatic substitution, and the triazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and acetamide could increase the compound’s solubility in polar solvents .Scientific Research Applications

Anticancer Research

Thiophene derivatives have been identified as potent anticancer agents due to their ability to interfere with various biological pathways. The presence of the thiophene moiety in the compound suggests potential efficacy in cancer treatment. Researchers are exploring these compounds for their cytotoxic activities against various cancer cell lines, aiming to develop new chemotherapeutic agents .

Anti-inflammatory and Analgesic Applications

The compound’s structural similarity to known anti-inflammatory drugs suggests it could be used to develop new medications for reducing inflammation and pain. The thiophene and triazole rings are common in molecules with anti-inflammatory properties, and their presence in this compound indicates a high potential for therapeutic use in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Compounds containing thiophene and triazole have been reported to exhibit significant antimicrobial activity. This makes the compound a candidate for the development of new antibiotics that could be effective against resistant strains of bacteria and other pathogens .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases, including cancer. The structural features of this compound suggest it could act as a kinase inhibitor, which is a promising area of research for the treatment of diseases caused by dysregulated kinase activity .

Neuroprotective Agent

The compound’s ability to cross the blood-brain barrier due to its small size and lipophilic nature makes it a potential candidate for the development of neuroprotective drugs. These drugs could help in the treatment of neurodegenerative diseases by protecting neurons from damage .

Antioxidant Properties

The sulfur-containing thiophene ring is known for its antioxidant properties. Antioxidants are important in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This compound could be used to develop new antioxidant therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. They are used in the development of organic semiconductors, which are essential for creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound’s structure could contribute to advancements in electronic materials .

Enzyme Modulation

Enzymes are biological catalysts that are essential for various biochemical reactions. Modulating enzyme activity can have therapeutic benefits in treating diseases. The compound’s unique structure may allow it to bind to enzymes and modulate their activity, which is a significant area of research in drug development .

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5OS2/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBKPGAMHHRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)

![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)

![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)

![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)

![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)